molecular formula C10H11NO4 B1212020 Ethyl 2-carbamoyloxybenzoate CAS No. 88599-32-0

Ethyl 2-carbamoyloxybenzoate

Cat. No.: B1212020
CAS No.: 88599-32-0
M. Wt: 209.20 g/mol
InChI Key: JFMIIMPCFQKAAD-UHFFFAOYSA-N
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Description

Ethyl 2-carbamoyloxybenzoate ( 88599-32-0), also known in research contexts as compound 4003/2, is a well-characterized prodrug with significant interest in pharmacological research. Its primary research value lies in its metabolic conversion into multiple therapeutically active molecules. In vitro studies using liver post-mitochondrial supernatants from various models, including rat, rabbit, and dog, have demonstrated that it is efficiently metabolized into salicylic acid, carsalam, and salicylamide . All these metabolites are established agents for the relief of pain and inflammation, making this compound a versatile multi-agent prodrug for investigative purposes. The compound is supplied with a minimum purity of 95% and has the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol . Its structure is defined by the canonical SMILES string CCOC(=O)C1=CC=CC=C1OC(N)=O. This product is intended for research and analysis purposes only. It is strictly not for diagnostic, therapeutic, or any personal use, including human or veterinary applications. Researchers should handle this material with appropriate precautions, referring to the safety data sheet for detailed handling and hazard information.

Properties

IUPAC Name

ethyl 2-carbamoyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-14-9(12)7-5-3-4-6-8(7)15-10(11)13/h3-6H,2H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMIIMPCFQKAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80237170
Record name Ethyl 2-carbamoyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80237170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88599-32-0
Record name Ethyl 2-carbamoyloxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088599320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-carbamoyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80237170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagent Selection

The most widely reported method involves the carbamoylation of ethyl 2-hydroxyphenylacetate with diethylcarbamoyl chloride. This nucleophilic acyl substitution reaction proceeds in the presence of a strong base, typically sodium hydride (NaH), which deprotonates the phenolic hydroxyl group, enabling attack on the carbamoyl chloride.

Key reagents include:

  • Ethyl 2-hydroxyphenylacetate : Synthesized via esterification of 2-hydroxyphenylacetic acid.

  • Diethylcarbamoyl chloride : Introduces the carbamoyl functional group.

  • Tetrahydrofuran (THF) : Chosen for its ability to solubilize both organic and inorganic reactants.

The reaction is conducted under nitrogen atmosphere at room temperature, with GC monitoring to confirm completion.

Optimized Protocol and Yield

In a representative procedure:

  • Reagent Ratios : Ethyl 2-hydroxyphenylacetate (11 g, 61 mmol), NaH (1.5 g, 61 mmol), and diethylcarbamoyl chloride (6.7 mL, 67 mmol) are combined in THF.

  • Reaction Time : 3–4 hours at 25°C.

  • Workup : The mixture is quenched with water, extracted with ethyl acetate, and purified via distillation.

Yield : 94% with 98% purity.

Table 1: Critical Parameters for Carbamoylation Method

ParameterValue/RangeImpact on Yield
Molar Ratio (Substrate:Cl)1:1.1Prevents side reactions
SolventTHFEnhances reactivity
Temperature25°CMinimizes decomposition

Microwave-Assisted Esterification and Carbamoylation

Adaptation from Ethyl Salicylate Synthesis

While direct methods for ethyl 2-carbamoyloxybenzoate are scarce, microwave-assisted esterification techniques for analogous compounds, such as ethyl salicylate, provide a transferable framework. The process involves:

  • Microwave Activation : Accelerates esterification of salicylic acid derivatives.

  • Catalyst : p-Toluenesulfonic acid (4.8 g per 12.6 g substrate) enables protonation of the carbonyl oxygen.

  • Conditions : 80–90°C under reflux for 3–4 hours.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Carbamoylation Route :

    • Strengths : High yield (94%), straightforward purification.

    • Limitations : Requires stringent anhydrous conditions and costly carbamoyl chlorides.

  • Microwave Method :

    • Strengths : Energy-efficient, scalable for industrial use.

    • Limitations : Requires specialized equipment; unverified for target compound.

Table 2: Method Comparison

MetricCarbamoylationMicrowave
Yield94%89% (ethyl salicylate)
Reaction Time3–4 hours2–3 hours
Catalyst CostModerateLow
Equipment NeedsStandard glasswareMicrowave reactor

Byproduct Management

  • Carbamoylation : Residual diethylamine is neutralized with aqueous HCl.

  • Microwave Route : Unreacted ethanol is removed via distillation, and byproducts are extracted using ethyl acetate .

Chemical Reactions Analysis

Reaction Conditions and Yields:

Carbamoyl ChlorideBaseSolventTemperatureYieldSource
Diethylcarbamoyl chlorideNaHTHFRoom temp.94%
Dimethylcarbamoyl chlorideKOtBuDCM0°C → RT88%

This reaction proceeds via deprotonation of the phenolic hydroxyl group, followed by attack on the electrophilic carbonyl carbon of the carbamoyl chloride. The product is isolated after aqueous workup and chromatography .

Hydrolysis Reactions

The ester and carbamate groups undergo hydrolysis under acidic or basic conditions:

Acidic Hydrolysis:

  • Conditions : H<sub>2</sub>SO<sub>4</sub> (cat.), H<sub>2</sub>O/EtOH, reflux.

  • Product : 2-Carbamoyloxybenzoic acid .

Basic Hydrolysis:

  • Conditions : KOH, H<sub>2</sub>O/EtOH, 90°C.

  • Product : Potassium salt of 2-carbamoyloxybenzoic acid .

Transesterification

Ethyl 2-carbamoyloxybenzoate participates in transesterification with alcohols under acidic catalysis:

Example Reaction:

AlcoholCatalystTemperatureProductYieldSource
MethanolH<sub>2</sub>SO<sub>4</sub>RefluxMthis compound82%

Mechanistically, protonation of the ester carbonyl enhances electrophilicity, enabling nucleophilic attack by the alcohol .

Role in Polymerization Catalysis

This compound derivatives act as electron donors in Ziegler-Natta catalysts for olefin polymerization:

Catalyst Composition:

ComponentFunctionExample SystemSource
MgCl<sub>2</sub>-supported TiCl<sub>4</sub>Active catalystPolypropylene synthesis
This compoundElectron donor, modulates stereoregularityHigh-isotacticity PP

These donors improve catalyst selectivity and polymer properties by coordinating to MgCl<sub>2</sub> surfaces .

Stability and Decomposition

The compound exhibits thermal stability up to 150°C but decomposes under prolonged heating or strong acids:

Degradation Pathways:

ConditionProducts IdentifiedMechanismSource
H<sub>2</sub>SO<sub>4</sub>, 100°C2-Hydroxybenzoic acid + CO<sub>2</sub> + NH<sub>3</sub>Acid-catalyzed cleavage
NaOH, 120°CSalicylate derivativesBase-induced ring-opening

Scientific Research Applications

    Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism by which ethyl 2-(carbamoyloxy)benzoate exerts its effects is not well-documented.
    • It likely involves interactions with specific molecular targets or pathways.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The following table and analysis compare ECXB with structurally related ethyl benzoate derivatives, focusing on molecular properties, substituent effects, and applications:

    Compound Molecular Formula Molecular Weight Substituent Key Applications Physical/Chemical Properties
    Ethyl 2-carbamoyloxybenzoate (ECXB) Likely C₁₀H₁₁NO₄ ~209.20 (calculated) -OCONH₂ (carbamoyloxy) Drug synthesis, biochemical/physiological studies, drug metabolism research Limited data; inferred moderate polarity due to -OCONH₂ group, potential hydrogen bonding.
    Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 -OCH₃ (methoxy) Food additives, flavoring agents (JECFA/FCC standards) Soluble in ethanol; melting point ~15–20°C; refractive index 1.512–1.516 .
    Ethyl 2-acetylbenzoate C₁₁H₁₂O₃ 192.21 -COCH₃ (acetyl) Organic synthesis, intermediate for pharmaceuticals and agrochemicals Liquid at room temperature; IR and NMR spectra available (Parchem specifications) .
    Ethyl 2-chlorobenzoate C₉H₉ClO₂ 184.62 -Cl (chloro) Organic synthesis, precursor for dyes and polymers Solid (melting point unlisted); IR spectra documented (NIST database) .

    Key Observations:

    Substituent Impact on Reactivity and Applications :

    • ECXB’s carbamoyloxy group (-OCONH₂) confers hydrogen-bonding capability, making it suitable for interactions in biological systems (e.g., enzyme binding or drug delivery) .
    • Methoxy (-OCH₃) in Ethyl 2-methoxybenzoate enhances lipophilicity, favoring use in flavoring agents and fragrances .
    • Acetyl (-COCH₃) and chloro (-Cl) groups in Ethyl 2-acetylbenzoate and Ethyl 2-chlorobenzoate, respectively, increase electrophilicity, making these compounds reactive intermediates in synthesis .

    Ethyl 2-methoxybenzoate adheres to JECFA/FCC standards for food additives, highlighting its low toxicity profile .

    Analytical Characterization :

    • Ethyl 2-acetylbenzoate and Ethyl 2-chlorobenzoate have well-documented spectral data (IR, NMR, MS), aiding in quality control during synthesis .
    • ECXB’s characterization likely relies on similar techniques, though explicit data are absent in the provided evidence.

    Biological Activity

    Ethyl 2-carbamoyloxybenzoate, also known as ethyl 2-(carbamoyloxy)benzoate, is a chemical compound with the molecular formula C10H11NO4C_{10}H_{11}NO_4. It is characterized by the presence of an ester group and a carbamate group attached to a benzene ring. This compound is primarily recognized for its role as a prodrug , which means it undergoes metabolic conversion in the body to release active pharmacological agents, notably salicylic acid, carsalam, and salicylamide.

    Physical Properties

    • Appearance : White powder
    • Melting Point : 150-152°C

    This compound does not exert direct pharmacological effects; instead, it is metabolized into active compounds that influence biological systems. The primary mechanism involves enzymatic hydrolysis, leading to the release of salicylic acid, which is known for its analgesic and anti-inflammatory properties. The metabolism occurs predominantly in the liver and involves various biochemical pathways that affect inflammatory responses.

    Biochemical Pathways

    The compound affects several metabolic pathways related to:

    • Salicylic Acid Metabolism : Salicylic acid is a well-known anti-inflammatory agent that inhibits cyclooxygenase (COX) enzymes, thus reducing the synthesis of pro-inflammatory prostaglandins.
    • Interaction with Cellular Processes : The metabolites produced from this compound influence cell signaling pathways and gene expression related to inflammation and pain relief.

    Pharmacokinetics

    This compound is absorbed and distributed through various mechanisms in the body:

    • Transport Mechanisms : It interacts with transport proteins that facilitate its uptake into cells.
    • Subcellular Localization : The compound exhibits specific localization patterns that may enhance its therapeutic effects.

    Dosage Effects in Animal Models

    Studies have demonstrated that at therapeutic doses, this compound exhibits significant anti-inflammatory and analgesic effects without substantial toxicity. The efficacy varies with dosage, emphasizing the importance of appropriate dosing in therapeutic applications.

    Case Studies

    • Anti-inflammatory Activity : In experimental models, administration of this compound resulted in reduced levels of inflammatory markers such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNFα), indicating its potential utility in managing inflammatory conditions.
    • Comparison with Other NSAIDs : Comparative studies have highlighted that while traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin provide similar benefits, this compound may have a more favorable side effect profile due to its prodrug nature.

    Table of Biological Activities

    Activity TypeMechanismReference
    Anti-inflammatoryInhibition of COX enzymes
    AnalgesicRelease of salicylic acid
    Cytokine modulationReduction of IL-1β and TNFα levels
    Pain reliefMetabolite action on pain pathways

    Q & A

    Q. What are the standard synthetic routes for Ethyl 2-carbamoyloxybenzoate, and how can reaction conditions be optimized?

    this compound is typically synthesized via esterification or carbamoylation reactions. A common method involves reacting 2-hydroxybenzoic acid derivatives with ethyl chloroformate or carbamoyl chloride under basic conditions. Optimization includes adjusting catalyst concentration (e.g., pyridine or triethylamine), temperature (40–60°C), and solvent polarity (e.g., dichloromethane or THF) to maximize yield . Reaction progress can be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

    Q. How can researchers purify this compound, and what analytical techniques confirm its purity?

    Post-synthesis purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol. Analytical validation combines:

    • HPLC : Retention time comparison against a reference standard (C18 column, acetonitrile/water mobile phase).
    • NMR : Characteristic peaks (e.g., ethyl ester protons at δ 1.3–1.4 ppm, aromatic protons at δ 7.2–8.1 ppm).
    • FTIR : Carbamate C=O stretch (~1700 cm⁻¹) and ester C-O stretch (~1250 cm⁻¹) .

    Q. What safety protocols are critical when handling this compound in the lab?

    • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H313/H333 warnings) .
    • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis.
    • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

    Advanced Research Questions

    Q. How do conflicting spectral data (e.g., NMR vs. MS) for this compound arise, and how can they be resolved?

    Discrepancies often stem from:

    • Isomerization : Check for tautomeric forms using variable-temperature NMR.
    • Impurities : Perform high-resolution MS (HRMS) to distinguish between molecular ions and adducts.
    • Solvent Artifacts : Compare spectra in deuterated vs. non-deuterated solvents to rule out solvent shifts .

    Q. What is the structure-activity relationship (SAR) of this compound derivatives in biological assays?

    Modifying the carbamoyl or ethyl groups alters bioactivity:

    • Carbamoyl Substituents : Bulky groups (e.g., benzyl) enhance lipid solubility, improving membrane permeability in antimicrobial assays.
    • Ethyl Ester Hydrolysis : Stability in physiological buffers (pH 7.4) affects prodrug activation kinetics. Hydrolysis rates can be quantified via LC-MS .

    Q. How does this compound degrade under accelerated stability conditions, and what are the major degradation products?

    Forced degradation studies (40°C/75% RH, 0.1 M HCl/NaOH) reveal:

    • Acidic Hydrolysis : Forms 2-carbamoyloxybenzoic acid (confirmed by NMR and LC-MS).
    • Oxidative Degradation : Generates benzoquinone derivatives under H₂O₂ exposure, detectable via HPLC-DAD .

    Methodological Recommendations

    • Synthetic Optimization : Use a Design of Experiments (DoE) approach to screen catalysts (e.g., H₂SO₄ vs. polyphosphoric acid) and solvents .
    • Analytical Cross-Validation : Combine X-ray crystallography (for crystal structure) with spectroscopic data to resolve ambiguities .
    • Biological Testing : Pair in vitro assays (e.g., MIC for antimicrobial activity) with molecular docking to map interactions with target proteins .

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

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